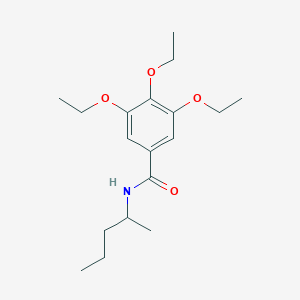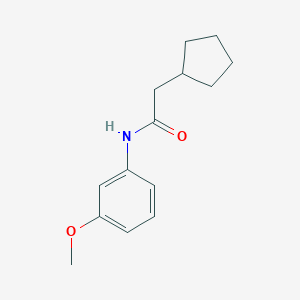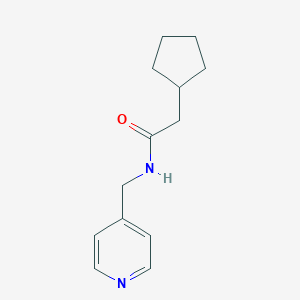![molecular formula C20H17ClN2O2S B308788 N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B308788.png)
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a potent and selective inhibitor of the protein kinase BTK, which is involved in the development and progression of cancer.
Wirkmechanismus
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide works by inhibiting the activity of BTK, a protein kinase that is involved in the development and progression of cancer. BTK is a key mediator of signaling pathways that promote cancer cell growth and survival, and its inhibition by N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide leads to the suppression of these pathways.
Biochemical and Physiological Effects:
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of BTK activity, the suppression of cancer cell growth and survival, and the enhancement of the activity of other cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in cancer development and progression. However, there are also limitations to its use, including the need for careful dosing and monitoring due to potential toxicity, and the need for additional studies to fully understand its effects on cancer cells.
Zukünftige Richtungen
There are several future directions for research on N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide. These include further studies of its mechanism of action, including its effects on other signaling pathways involved in cancer development and progression. Additionally, studies are needed to determine the optimal dosing and administration of N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide, as well as its potential for use in combination with other cancer therapies. Finally, clinical trials are needed to determine the safety and efficacy of N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide in humans, and to evaluate its potential as a new cancer therapy.
Synthesemethoden
The synthesis of N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 3,5-dimethylaniline to form 2-chloro-5-[(3,5-dimethylphenyl)amino]benzoic acid. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
Eigenschaften
Produktname |
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
|---|---|
Molekularformel |
C20H17ClN2O2S |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
N-[2-chloro-5-[(3,5-dimethylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O2S/c1-12-8-13(2)10-15(9-12)22-19(24)14-5-6-16(21)17(11-14)23-20(25)18-4-3-7-26-18/h3-11H,1-2H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
OSNJQRIPRIPFJI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CS3)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CS3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
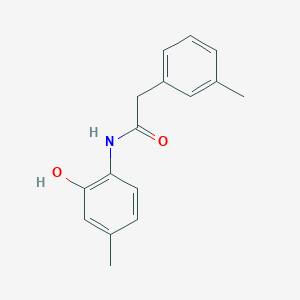
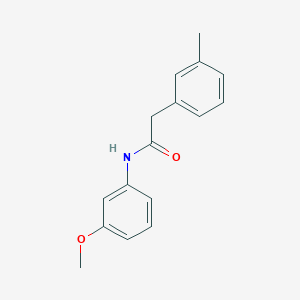

![4-chloro-3-[(cyclopentylacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B308717.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308718.png)
